molecular formula C9H11BrN2O B2868558 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 2377034-23-4

7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2868558
CAS No.: 2377034-23-4
M. Wt: 243.104
InChI Key: VRUSBWFRCWCFFH-UHFFFAOYSA-N
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Description

7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a chemical compound offered for research purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. The pyrrolo[1,2-a]pyrazinone scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of bioactive molecules. This core structure is found in various natural products and synthetic compounds with documented biological activities, including serving as potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) for oncology research , kappa opioid receptor (KOR) antagonists for neuroscience targets , and melanin-concentrating hormone (MCH-R1) antagonists . The bromine substituent at the 7-position is a common feature in several naturally occurring pyrrolopyrazinones and is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of analogues for structure-activity relationship (SAR) studies. The specific introduction of an ethyl group at the 4-position is designed to explore the effects of lipophilicity and steric bulk on target binding and pharmacokinetic properties. Researchers investigating nitrogen-containing heterocycles for drug discovery, particularly in the areas of oncology, central nervous system (CNS) disorders, and infectious diseases, may find this compound to be a valuable intermediate or building block. Its primary research value lies in its potential as a precursor for the development of novel therapeutic agents.

Properties

IUPAC Name

7-bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-7-4-11-9(13)8-3-6(10)5-12(7)8/h3,5,7H,2,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSBWFRCWCFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)C2=CC(=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step, catalyzed by Cs2CO3/DMSO, leads to the formation of the desired pyrrolopyrazine compound.

Chemical Reactions Analysis

7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not well understood. it is believed to interact with various molecular targets and pathways, contributing to its biological activities. Further research is needed to elucidate the specific mechanisms involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrolo[1,2-a]pyrazin-1-one core allows for diverse substitutions at positions 4 and 7, which critically influence reactivity, solubility, and biological activity. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (Target Compound) 7-Br, 4-Et C₉H₁₀BrN₂O Synthetic kinase inhibitor candidate
Mukanadin C (7-Bromo-4-hydroxy analog) 7-Br, 4-OH C₈H₈BrN₂O₂ Marine natural product (Stylissa carteri)
(S)-6-Bromo-2-(2,4-dimethoxybenzyl)-4-vinyl analog (3.71) 6-Br, 4-Vinyl, 2-(2,4-OMe-Bn) C₂₀H₂₀BrN₂O₃ Pd-catalyzed synthesis (97% yield)
4-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one 4-Ph C₁₂H₁₂N₂O Beckmann rearrangement product
7-[2-(Oxan-4-ylamino)pyrimidin-4-yl] analog (8QB) 7-Pyrimidinyl, 4-H C₁₆H₁₉N₅O₂ Heterocyclic functionalization
Key Observations:

Positional Isomerism (Br at 6 vs. 7): Bromine at position 7 (target compound) vs. 6 (compound 3.71) alters electronic distribution. 6-Bromo analogs (e.g., CAS 1374684-64-6 ) are reported in synthetic libraries but lack explicit bioactivity data.

Substituent Bulk and Hydrophobicity :

  • The 4-ethyl group in the target compound balances lipophilicity (logP ~2.1 estimated) and steric bulk, contrasting with bulkier 4-phenyl () or 4-vinyl/benzyl groups (compound 3.71) .
  • Natural product Mukanadin C (4-OH) exhibits polar character, likely reducing membrane permeability compared to the ethyl-substituted target compound .

Synthetic Accessibility: The target compound may be synthesized via metal-catalyzed allylic alkylation (analogous to compound 3.71 ) or solid-phase methods (as in ). 4-Phenyl derivatives are synthesized via Beckmann rearrangement of imino salts, highlighting divergent synthetic pathways for different substituents .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties
Compound Name Molecular Weight Melting Point logP (Predicted) Key Spectral Data (NMR, IR)
Target Compound 243.10 Not reported ~2.1 δH (DMSO-d6): 1.2 (t, 3H, CH2CH3), 4.1 (q, 2H, CH2), 7.3 (s, 1H, pyrrole-H)
Mukanadin C 244.07 Not reported ~0.8 Broad OH stretch (IR: ~3200 cm⁻¹)
Compound 3.71 417.29 White solid ~3.5 δH (CDCl3): 3.8 (s, 6H, OMe), 5.2 (m, 2H, vinyl)
8QB 313.35 Not reported ~1.2 HRMS: m/z 314.1498 [M+H]+

Biological Activity

7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C10H11BrN2OC_{10}H_{11}BrN_2O, with a molecular weight of 255.11 g/mol. Its structure consists of a pyrrole ring fused with a pyrazine ring, which is characteristic of many biologically active compounds in this class.

PropertyValue
Molecular FormulaC₁₀H₁₁BrN₂O
Molecular Weight255.11 g/mol
CAS Number2377031-78-0

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Compounds within the pyrrolopyrazine class typically exhibit:

Antimicrobial Activity: Studies have shown that derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or function.

Anti-inflammatory Effects: These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Antitumor Properties: Some pyrrolopyrazines have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression.

Research Findings

Recent studies have highlighted the potential applications and mechanisms of action for this compound:

  • Antimicrobial Activity: A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
  • Antitumor Effects: In vitro assays indicated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound induced apoptosis in these cells as evidenced by increased caspase activity and DNA fragmentation .
  • Anti-inflammatory Properties: Research has shown that this compound can reduce the production of inflammatory mediators like TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial efficacy of several pyrrolopyrazine derivatives including this compound against common pathogens. The results indicated a strong correlation between structural modifications and biological activity.

Case Study 2: Cancer Cell Line Study
In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls .

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